5-Bromo-3-(bromomethyl)isothiazolo[5,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-(bromomethyl)isothiazolo[5,4-b]pyridine is a heterocyclic compound that features a unique isothiazolo[5,4-b]pyridine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(bromomethyl)isothiazolo[5,4-b]pyridine typically involves the bromination of isothiazolo[5,4-b]pyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction selectively brominates the methyl group at the 3-position and the hydrogen at the 5-position of the isothiazolo[5,4-b]pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction conditions and minimizing the risk of side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-(bromomethyl)isothiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols under basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Conducted in the presence of oxidizing agents at room temperature or slightly elevated temperatures.
Reduction: Carried out under anhydrous conditions with reducing agents at low temperatures.
Major Products Formed
Nucleophilic Substitution: Yields substituted isothiazolo[5,4-b]pyridine derivatives with various functional groups.
Oxidation: Produces sulfoxides or sulfones depending on the extent of oxidation.
Reduction: Results in the formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-Bromo-3-(bromomethyl)isothiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in drug discovery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-(bromomethyl)isothiazolo[4,5-b]pyridine: Similar structure but different substitution pattern.
6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine: Another brominated derivative with a thiazole ring instead of an isothiazole ring.
Uniqueness
5-Bromo-3-(bromomethyl)isothiazolo[5,4-b]pyridine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo selective nucleophilic substitution and its potential as a kinase inhibitor make it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C7H4Br2N2S |
---|---|
Molekulargewicht |
308.00 g/mol |
IUPAC-Name |
5-bromo-3-(bromomethyl)-[1,2]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H4Br2N2S/c8-2-6-5-1-4(9)3-10-7(5)12-11-6/h1,3H,2H2 |
InChI-Schlüssel |
YVBWFVYQFYCBKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=C1C(=NS2)CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.